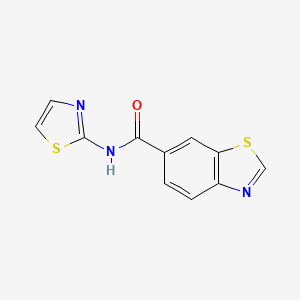

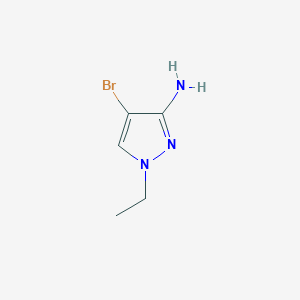

![molecular formula C22H25N3O3 B2709722 6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole CAS No. 1112305-81-3](/img/structure/B2709722.png)

6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic compound that contains an imidazole ring and a biphenyl group.

Aplicaciones Científicas De Investigación

Molecular Switch

The compound has been studied as a potential molecular switch . The study presents a combined experimental and theoretical study on a photochromic compound . The spectroscopic properties of the title compound have been investigated by using IR, UV–Vis and 1 H NMR techniques . The conductance of the two isomers varies dramatically, which suggests that this system has potential use as a molecular switch .

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is the basic core of several well-known biomolecules and also has considerable analytical applications . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Corrosion Inhibitor

The compound has been studied for its application as a corrosion inhibitor . The new prepared complex showed an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

The compound has been studied for its antibacterial properties . It showed an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

PD-1/PD-L1 Inhibitor

The compound has been studied for its potential as a PD-1/PD-L1 inhibitor . The optimised compound 13 inhibited the PD-1/PD-L1 interaction with an IC 50 value of 5nM in HTRF binding assays .

Enzyme Binding

Due to their ability to bind with various enzymes through hydrogen bonding, rigidity and stability, 1,2,3-triazoles have been a worthful source of inspiration for medicinal chemists .

Propiedades

IUPAC Name |

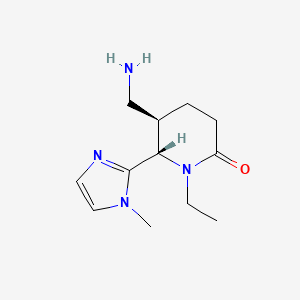

methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-5-24(6-2)22-23-19-13-17(21(27)28-4)11-12-18(19)20(26)25(22)14-16-9-7-15(3)8-10-16/h7-13H,5-6,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBQRHYTDIMJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)

![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)

![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2709644.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2709645.png)

![2,3-Dimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2709647.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2709652.png)

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2709657.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)

![2,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B2709660.png)